molecular formula C18H12N2O5 B3371836 2-(Naphthalen-1-ylcarbamoyl)-6-nitrobenzoic acid CAS No. 81395-54-2

2-(Naphthalen-1-ylcarbamoyl)-6-nitrobenzoic acid

Cat. No.: B3371836
CAS No.: 81395-54-2
M. Wt: 336.3 g/mol
InChI Key: DNNHWRZBVXBAIU-UHFFFAOYSA-N
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Description

2-(Naphthalen-1-ylcarbamoyl)-6-nitrobenzoic acid is a chemical compound of significant interest in agricultural and plant science research. It is a nitro-substituted derivative of the known phytochemical Naptalam (N-1-naphthylphthalamic acid or NPA) . Naptalam is a well-characterized auxin transport inhibitor, and the introduction of a nitro group is typically pursued to modify the compound's properties, such as its electron affinity, binding affinity, or metabolic stability, for advanced structure-activity relationship (SAR) studies. Researchers utilize this nitro analog to probe the specific mechanisms of auxin transport inhibition and to develop novel plant growth regulators . The core structure, a phthalamic acid derivative, functions by disrupting the polar transport of auxins, key plant hormones, which can lead to profound effects on plant development processes including tropic responses, root initiation, and vascular differentiation. This compound is offered as a high-purity material to ensure reliable and reproducible results in analytical and biological research applications. It is strictly For Research Use Only and is not intended for diagnostic, therapeutic, or any personal use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(naphthalen-1-ylcarbamoyl)-6-nitrobenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C18H12N2O5/c21-17(13-8-4-10-15(20(24)25)16(13)18(22)23)19-14-9-3-6-11-5-1-2-7-12(11)14/h1-10H,(H,19,21)(H,22,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNNHWRZBVXBAIU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2NC(=O)C3=C(C(=CC=C3)[N+](=O)[O-])C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H12N2O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID20308535
Record name NSC204801
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Molecular Weight

336.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

81395-54-2
Record name NSC204801
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Record name NSC204801
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Record name N-(1-NAPHTHYL)-6-NITROPHTHALAMIC ACID
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Synthetic Methodologies for 2 Naphthalen 1 Ylcarbamoyl 6 Nitrobenzoic Acid

Retrosynthetic Analysis and Strategic Disconnections of the Molecular Framework

A retrosynthetic analysis of 2-(naphthalen-1-ylcarbamoyl)-6-nitrobenzoic acid reveals a logical path for its synthesis. The primary and most evident disconnection is the amide bond, which simplifies the target molecule into two key precursors: a benzoic acid derivative and a naphthalene-based amine.

This leads to two primary synthons: an electrophilic carbonyl species derived from the benzoic acid core and a nucleophilic amine from the naphthalene (B1677914) moiety. Further deconstruction of the benzoic acid portion points towards precursors where the nitro and carboxyl groups are introduced through established aromatic functionalization reactions.

The formation of the amide linkage between the benzoic acid and naphthalene components is the cornerstone of the synthesis. Several strategies can be employed for this transformation:

Direct Amide Coupling: This approach involves the reaction of a suitable nitrobenzoic acid derivative with 1-aminonaphthalene. To facilitate this, the carboxylic acid is typically activated using a coupling reagent. Common reagents for this purpose include carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) or N,N'-diisopropylcarbodiimide (DIC), often in the presence of an additive such as 1-hydroxybenzotriazole (B26582) (HOBt) to suppress side reactions and improve efficiency. The fundamental principle of this method is the in-situ formation of a highly reactive acylating agent from the carboxylic acid, which is then readily attacked by the amine.

Anhydride (B1165640) Ring-Opening: An alternative strategy utilizes a cyclic anhydride as the electrophilic partner. Specifically, 3-nitrophthalic anhydride can be reacted with 1-aminonaphthalene. The nucleophilic attack of the amine on one of the carbonyl groups of the anhydride leads to the opening of the ring and the formation of the desired amide bond, along with a free carboxylic acid. This reaction, however, can potentially yield two isomeric products, as the amine can attack either of the two non-equivalent carbonyl carbons. The regioselectivity of this reaction is a critical factor, with the electronic and steric effects of the nitro group influencing the outcome.

Isatoic Anhydride Chemistry: A more refined anhydride-based approach would involve the use of 6-nitroisatoic anhydride. Isatoic anhydrides are known to react with nucleophiles, such as amines, to form anthranilamides with the evolution of carbon dioxide. The reaction of 6-nitroisatoic anhydride with 1-aminonaphthalene would theoretically provide a more direct route to the target compound without the issue of isomeric products that arises from 3-nitrophthalic anhydride.

Nitration of Phthalic Anhydride: A common and economically viable method is the direct nitration of phthalic anhydride. nih.gov This electrophilic aromatic substitution reaction is typically carried out using a nitrating mixture of concentrated nitric acid and sulfuric acid. nih.gov The reaction yields a mixture of 3-nitrophthalic acid and 4-nitrophthalic acid, which then needs to be separated. sid.irsielc.com Optimization of reaction conditions, such as temperature and acid concentration, can influence the ratio of the isomers. sid.ir

Oxidation of 1-Nitronaphthalene (B515781): An alternative route involves the oxidation of 1-nitronaphthalene. askfilo.comsciencemadness.org The electron-withdrawing nitro group deactivates the ring to which it is attached, making the other ring more susceptible to oxidation. askfilo.com Strong oxidizing agents, such as potassium permanganate (B83412) or chromic acid, can cleave the unsubstituted ring to form 3-nitrophthalic acid. sciencemadness.org This method avoids the issue of isomeric mixtures inherent in the nitration of phthalic anhydride.

The naphthalene portion of the molecule is introduced as the nucleophile, 1-aminonaphthalene (also known as α-naphthylamine). This is incorporated into the final molecule through the amide bond-forming reactions described previously. The synthesis of 1-aminonaphthalene itself is a well-established industrial process, ensuring its availability as a starting material.

Precursor Synthesis and Optimization of Key Intermediates

The primary precursor for the benzoic acid portion is 3-nitrophthalic acid.

Synthesis of 3-Nitrophthalic Acid: As mentioned, this can be achieved by the nitration of phthalic anhydride. A typical laboratory procedure involves treating phthalic anhydride with a mixture of fuming nitric acid and concentrated sulfuric acid. nih.gov The reaction mixture is heated to facilitate the nitration, and upon completion, the product is precipitated by pouring the mixture into water. nih.gov The resulting mixture of 3- and 4-nitrophthalic acids can be separated by fractional crystallization, exploiting the lower solubility of the 3-nitro isomer in water. nih.gov

Starting MaterialReagentsKey ConditionsProduct
Phthalic AnhydrideConc. HNO₃, Conc. H₂SO₄HeatingMixture of 3- and 4-Nitrophthalic Acid
1-NitronaphthaleneKMnO₄ or other strong oxidantsOxidation3-Nitrophthalic Acid

Synthesis of 3-Nitrophthalic Anhydride: 3-Nitrophthalic acid can be readily converted to its corresponding anhydride by heating or by treatment with a dehydrating agent such as acetic anhydride. Heating the diacid above its melting point results in the loss of a molecule of water and the formation of the cyclic anhydride.

Synthesis of 6-Nitroisatoic Anhydride: The synthesis of 6-nitroisatoic anhydride is more complex. A plausible route begins with 3-nitrophthalic acid. Through a series of reactions, one of the carboxylic acid groups can be converted into an amino group, leading to 2-amino-3-nitrobenzoic acid. This transformation can be achieved via a Curtius or Hofmann rearrangement. The resulting 2-amino-3-nitrobenzoic acid can then be cyclized to form 6-nitroisatoic anhydride by reacting it with phosgene (B1210022) or a phosgene equivalent like triphosgene. orgsyn.org This reaction is a standard method for the preparation of isatoic anhydrides from anthranilic acids. orgsyn.org

1-Aminonaphthalene is a commodity chemical, but its synthesis is an important industrial process. The most common method for its preparation is the reduction of 1-nitronaphthalene.

Reduction of 1-Nitronaphthalene: This reduction can be accomplished through various methods:

Catalytic Hydrogenation: This is a widely used industrial method where 1-nitronaphthalene is hydrogenated in the presence of a metal catalyst, such as nickel or platinum, under pressure. This method is efficient and produces a high yield of the desired amine.

Metal-Acid Reduction (Béchamp Reduction): A classic laboratory and industrial method involves the reduction of 1-nitronaphthalene with a metal, typically iron, in the presence of a mineral acid like hydrochloric acid. The reaction is robust and generally provides good yields of 1-aminonaphthalene.

The crude 1-aminonaphthalene obtained from these methods is often purified by steam distillation or vacuum distillation to obtain a product of high purity suitable for subsequent reactions.

Starting MaterialReagentsMethodProduct
1-NitronaphthaleneH₂, Ni or Pt catalystCatalytic Hydrogenation1-Aminonaphthalene
1-NitronaphthaleneFe, HClBéchamp Reduction1-Aminonaphthalene

Direct and Multi-Step Synthetic Pathways for the Target Compound

The construction of this compound is primarily achieved through the formation of an amide linkage between two key precursors: a substituted benzoic acid derivative and a naphthalenamine derivative. The most logical and direct pathway involves the reaction of 3-nitrophthalic anhydride with naphthalen-1-amine. This reaction proceeds via nucleophilic acyl substitution where the amine attacks one of the carbonyl carbons of the anhydride, leading to the opening of the anhydride ring and the concurrent formation of the amide and a carboxylic acid group.

The direct condensation of a carboxylic acid and an amine is a fundamental transformation in organic synthesis. libretexts.org However, the direct reaction can be challenging as the basic amine can deprotonate the carboxylic acid, forming an unreactive ammonium (B1175870) carboxylate salt. libretexts.org To overcome this, heating the salt above 100°C can drive off water and form the amide. libretexts.org More commonly, the carboxylic acid is activated to facilitate the reaction.

Several catalytic systems and coupling agents are employed for this purpose:

Carbodiimide Coupling Agents : Reagents such as N,N'-dicyclohexylcarbodiimide (DCC) or N,N'-diisopropylcarbodiimide (DIIC) are widely used. evitachem.com In this method, the carboxylic acid adds to the DCC molecule, forming a highly reactive O-acylisourea intermediate, which is a good leaving group. This intermediate is then readily attacked by the amine to form the amide bond. libretexts.org

Boron-Based Catalysts : Boric acid and its derivatives have emerged as effective catalysts for direct amidation. walisongo.ac.id These catalysts, including tris(2,2,2-trifluoroethyl) borate (B1201080) (B(OCH₂CF₃)₃), facilitate the reaction between equimolar amounts of carboxylic acid and amine, often under milder conditions than thermal methods. acs.orgnih.gov Boronic acid-catalyzed reactions often require the removal of water to proceed efficiently. nih.gov

Phosphonium and Uronium Salt Reagents : Coupling reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are highly effective but have poor atom economy, which is a significant drawback in green chemistry contexts. walisongo.ac.id

The choice of catalyst or coupling agent depends on the specific substrates, desired reaction conditions, and scalability.

Table 1: Comparison of Selected Catalytic Systems for Amide Formation

Catalytic System/Reagent Mechanism of Action Advantages Disadvantages
DCC/DIIC Forms a reactive O-acylisourea intermediate. libretexts.org Effective and widely used. Produces insoluble urea (B33335) byproducts that can be difficult to remove; poor atom economy. rsc.org
Boric Acid Acts as a Lewis acid to activate the carboxylic acid. Low cost, low toxicity, catalytic. walisongo.ac.id May require prolonged reflux times and water removal. walisongo.ac.id
B(OCH₂CF₃)₃ Activates carboxylic acid for direct amidation. acs.orgnih.gov High efficiency, simple workup procedures. acs.orgnih.gov Stoichiometric reagent, not catalytic in all described methods.

| HATU | Forms a highly reactive acyl-uronium species. | High yields, fast reaction times. | Poor atom economy, high cost, generates significant waste. walisongo.ac.id |

While the direct condensation of 3-nitrophthalic anhydride and naphthalen-1-amine is the most straightforward approach, multi-step sequences can also be envisioned. A hypothetical sequence could involve:

Protection of a functional group : If other reactive functional groups were present on the starting materials, they might require protection prior to the amide coupling reaction.

Amide Bond Formation : The core condensation reaction is performed as described above.

Deprotection/Further Transformation : The protecting groups are removed, or a functional group on the newly formed molecule is transformed. For example, the nitro group of this compound could be reduced to an amine, creating a new compound, 2-amino-6-(naphthalen-1-ylcarbamoyl)benzoic acid, for further derivatization. The reduction of a related precursor, 3-nitrophthalic anhydride, to 3-aminophthalic anhydride using hydrogen gas and a palladium on carbon catalyst is a documented transformation. google.com

In the context of synthesizing the target compound itself, the most efficient pathway minimizes the number of steps, making the direct condensation of the anhydride and amine the preferred route.

Following the synthesis, isolating the pure this compound from the reaction mixture is critical. The choice of technique depends on the physical properties of the product and the impurities present.

Recrystallization : This is a common technique for purifying solid organic compounds. The crude product is dissolved in a hot solvent in which it is sparingly soluble at room temperature. Upon cooling, the pure compound crystallizes out, leaving impurities behind in the solvent.

Chromatography : Column chromatography is a powerful method for separating compounds based on their differential adsorption to a stationary phase (e.g., silica (B1680970) gel). The mixture is passed through a column, and different components are eluted at different rates using a solvent or solvent mixture.

Aqueous Workup : This involves washing the reaction mixture with aqueous solutions to remove unreacted starting materials, catalysts, and byproducts. For instance, a basic wash (e.g., with sodium bicarbonate solution) can remove unreacted acidic starting materials, while an acidic wash can remove basic impurities.

Solid-Phase Extraction : In some modern methods, purification is simplified by using polymer-bound reagents or scavengers. For example, reactions using B(OCH₂CF₃)₃ can be purified by filtration through commercially available resins to remove boron byproducts and excess reagents, often eliminating the need for aqueous workup or chromatography. acs.orgnih.gov

The final, pure compound is typically characterized using analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) to confirm its structure and purity. evitachem.com

Explorations in Sustainable and Green Chemistry Approaches in Synthesis

The pharmaceutical and chemical industries are increasingly focused on developing sustainable synthetic methods that minimize waste and environmental impact. walisongo.ac.id This has led to significant research into green alternatives for amide bond formation.

Traditional amide syntheses often use hazardous organic solvents. Green chemistry approaches aim to replace these with safer alternatives or eliminate them entirely.

Solvent-Free Reactions : Performing reactions without a solvent (neat conditions) or through simple trituration (grinding reactants together) can significantly reduce waste. researchgate.net Metal- and solvent-free methods for amide synthesis have been developed that can proceed at mild temperatures (e.g., 40°C), offering a practical and environmentally friendly alternative. nih.gov

Bio-based Solvents : There is growing interest in solvents derived from renewable resources. Cyrene™, a bio-based dipolar aprotic solvent, has been successfully used for the synthesis of amides from acid chlorides and amines, replacing traditional solvents like dimethylformamide (DMF) and dichloromethane. hud.ac.uk

Water as a Solvent : While challenging for direct amidation due to competing hydrolysis, catalytic systems that can function in water are an area of active research.

A key principle of green chemistry is the use of catalysts over stoichiometric reagents. Catalysts are used in small amounts and can, in principle, be recycled and reused.

Heterogeneous Catalysts : These catalysts exist in a different phase from the reactants, typically a solid catalyst in a liquid reaction mixture. This facilitates easy separation of the catalyst from the product by simple filtration, allowing for its reuse. A heterogeneous silica catalyst has been developed that effectively catalyzes amide synthesis from an acid and an amine without producing toxic byproducts. rsc.orgresearchgate.net Other examples include sulfated tungstate (B81510) and montmorillonite (B579905) clay. rsc.org

Recyclable Homogeneous Catalysts : While homogeneous catalysts are often more active, their separation from the reaction mixture can be difficult. Research is focused on developing systems where the catalyst can be recovered and reused. Brønsted acidic ionic liquids have been employed as both the catalyst and the solvent for amide synthesis. acs.org After the reaction, the catalyst can be recovered and reused multiple times without a significant loss of activity. acs.org

Continuous Flow Processes : Continuous manufacturing protocols, where the reaction mixture is continuously passed through a reactor containing the catalyst, offer a way to reuse the catalyst and unreacted starting materials. This approach can drastically reduce the E-factor (waste generated per kg of product). rsc.org

Table 2: Green Chemistry Approaches in Amide Synthesis

Approach Example Key Advantages
Benign Solvents Use of bio-based Cyrene™ instead of DMF. hud.ac.uk Reduced toxicity, derived from renewable resources, simplified aqueous workup.
Solvent-Free Conditions Direct trituration or heating of reactants. researchgate.net Eliminates solvent waste, simplifies process, high reaction rates.
Heterogeneous Catalysis Thermally pre-treated silica (Kieselgel K60). researchgate.net Catalyst is easily separated and reusable, low cost, environmentally benign. rsc.orgresearchgate.net
Recyclable Homogeneous Catalysis Brønsted acidic ionic liquids. acs.org Acts as both solvent and catalyst, can be reused for multiple cycles. acs.org

Reaction Mechanisms and Chemical Transformations of 2 Naphthalen 1 Ylcarbamoyl 6 Nitrobenzoic Acid

Reactivity Profile of the Carboxylic Acid Moiety

The carboxylic acid group is a versatile functional handle for derivatization, primarily through reactions involving the acidic proton and the electrophilic carbonyl carbon.

The carboxylic acid group of 2-(Naphthalen-1-ylcarbamoyl)-6-nitrobenzoic acid can readily undergo esterification with various alcohols in the presence of an acid catalyst. evitachem.com This reaction, typically a Fischer-Speier esterification, involves the protonation of the carboxyl oxygen to increase the electrophilicity of the carbonyl carbon, followed by nucleophilic attack by the alcohol. The reaction is driven to completion by removing the water formed, often through azeotropic distillation. google.com

Common catalysts for the esterification of nitrobenzoic acids include strong mineral acids like sulfuric acid or organosulfonic acids such as toluenesulfonic acid. google.com The reaction can also be facilitated by using polyfluoroalkanesulfonic acids in an inert solvent at elevated temperatures (60-120 °C). google.com These methods allow for the synthesis of a wide array of alkyl and aryl esters, modifying the compound's solubility, steric profile, and electronic properties.

Table 1: Representative Esterification Reactions

Alcohol Catalyst Product
Methanol H₂SO₄ Methyl 2-(naphthalen-1-ylcarbamoyl)-6-nitrobenzoate
Ethanol TsOH Ethyl 2-(naphthalen-1-ylcarbamoyl)-6-nitrobenzoate
Isopropanol H₂SO₄ Isopropyl 2-(naphthalen-1-ylcarbamoyl)-6-nitrobenzoate

Beyond esterification, the carboxylic acid functionality can be activated to form new amide bonds. This typically involves a two-step process. First, the carboxylic acid is converted to a more reactive acyl derivative, such as an acid chloride. This is commonly achieved by reacting the parent acid with reagents like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂).

The resulting 2-(naphthalen-1-ylcarbamoyl)-6-nitrobenzoyl chloride is a highly reactive electrophile. It can then be treated with a primary or secondary amine to yield a new diamide (B1670390) derivative. This coupling reaction is a powerful tool for building more complex molecular architectures. Alternatively, peptide coupling reagents such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-(3-Dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDC) can be used to directly couple the carboxylic acid with an amine, avoiding the need to isolate the acid chloride intermediate. google.com

Table 2: Representative Amidation Reactions via Acid Chloride Intermediate

Amine Product
Ammonia 2-(Naphthalen-1-ylcarbamoyl)-6-nitrobenzamide
Aniline N-phenyl-2-(naphthalen-1-ylcarbamoyl)-6-nitrobenzamide
Diethylamine N,N-diethyl-2-(naphthalen-1-ylcarbamoyl)-6-nitrobenzamide

Reactivity Profile of the Nitro Group at Position 6

The aromatic nitro group is a strong electron-withdrawing group that significantly influences the molecule's electronic properties and reactivity. Its primary transformations involve reduction to various nitrogen-containing functionalities and its ability to activate the aromatic ring towards nucleophilic attack.

The nitro group is readily reduced to a primary amino group (aniline derivative) under various conditions. youtube.com This transformation is one of the most important reactions of aromatic nitro compounds. A wide range of reducing agents can be employed, with the choice often depending on the presence of other reducible functional groups within the molecule. wikipedia.orgcommonorganicchemistry.com

Catalytic hydrogenation using metals like palladium on carbon (Pd/C), platinum(IV) oxide, or Raney nickel in a hydrogen atmosphere is a common and efficient method. evitachem.comcommonorganicchemistry.com Metal-acid systems, such as iron, tin, or zinc in the presence of hydrochloric acid, are also widely used, particularly in industrial settings. youtube.comcommonorganicchemistry.com For milder conditions that may preserve other sensitive groups, reagents like tin(II) chloride or sodium hydrosulfite can be effective. wikipedia.orgcommonorganicchemistry.com The reduction product, 2-amino-6-(naphthalen-1-ylcarbamoyl)benzoic acid, is a key intermediate for further synthetic elaborations, such as diazotization reactions or the formation of heterocyclic systems.

It is also possible to achieve partial reduction to intermediate oxidation states, such as the hydroxylamine (B1172632), by using specific reagents like zinc dust with ammonium (B1175870) chloride or through controlled catalytic hydrogenation. wikipedia.orgmdpi.com

Table 3: Common Reagents for Nitro Group Reduction

Reagent(s) Product Notes
H₂, Pd/C 2-Amino-6-(naphthalen-1-ylcarbamoyl)benzoic acid Common, efficient method; may also reduce other functional groups. commonorganicchemistry.com
Fe, HCl 2-Amino-6-(naphthalen-1-ylcarbamoyl)benzoic acid Classic, cost-effective method. commonorganicchemistry.com
SnCl₂, HCl 2-Amino-6-(naphthalen-1-ylcarbamoyl)benzoic acid A mild method that tolerates many other functional groups. commonorganicchemistry.com
Zn, NH₄Cl 2-(Naphthalen-1-ylcarbamoyl)-6-(hydroxyamino)benzoic acid Can selectively yield the hydroxylamine intermediate. wikipedia.org

The powerful electron-withdrawing nature of the nitro group deactivates the aromatic ring towards electrophilic substitution but strongly activates it for nucleophilic aromatic substitution (SNAr). libretexts.orgyoutube.com For an SNAr reaction to occur, a suitable leaving group (typically a halide) must be present on the ring, usually in a position ortho or para to the nitro group. libretexts.org

In the parent molecule this compound, there is no inherent leaving group on the aromatic ring. However, if a derivative were synthesized with a halogen (e.g., fluorine or chlorine) at position 5, the nitro group at position 6 would strongly activate it towards substitution by a nucleophile. The reaction proceeds via a two-step addition-elimination mechanism, involving a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. youtube.com The negative charge of this intermediate is delocalized onto the oxygen atoms of the ortho nitro group, providing significant stabilization and driving the reaction forward. libretexts.orgnih.gov

Table 4: Hypothetical SNAr Reactions on a 5-Halogenated Derivative

Substrate Nucleophile Product
5-Fluoro-2-(naphthalen-1-ylcarbamoyl)-6-nitrobenzoic acid Sodium methoxide (B1231860) (NaOCH₃) 5-Methoxy-2-(naphthalen-1-ylcarbamoyl)-6-nitrobenzoic acid
5-Chloro-2-(naphthalen-1-ylcarbamoyl)-6-nitrobenzoic acid Ammonia (NH₃) 5-Amino-2-(naphthalen-1-ylcarbamoyl)-6-nitrobenzoic acid

Reactivity and Stability of the Carbamoyl (B1232498) (Amide) Linkage

The amide bond is generally a robust and stable functional group due to the resonance delocalization of the nitrogen lone pair into the carbonyl group. This resonance imparts partial double-bond character to the C-N bond, restricting rotation and increasing its stability compared to esters or acid anhydrides.

However, under forcing acidic or basic conditions, the amide linkage in this compound can undergo hydrolysis. evitachem.com

Acid-catalyzed hydrolysis: Involves protonation of the carbonyl oxygen, making the carbonyl carbon more susceptible to nucleophilic attack by water.

Base-catalyzed hydrolysis: Proceeds via direct nucleophilic attack of a hydroxide (B78521) ion on the carbonyl carbon. This pathway is generally slower for amides than for esters and often requires elevated temperatures.

Upon successful hydrolysis, the amide bond is cleaved, yielding the constituent molecules: 6-nitrobenzoic acid and naphthalen-1-amine. evitachem.com This reaction is essentially the reverse of the amide formation.

Hydrolysis Pathways (Acid- and Base-Catalyzed Mechanisms)

The amide bond in this compound is susceptible to hydrolysis under both acidic and basic conditions, leading to the cleavage of the molecule into 6-nitrobenzoic acid and 1-naphthylamine.

Acid-Catalyzed Hydrolysis:

Under acidic conditions, the hydrolysis of the amide linkage is believed to proceed via an A-2 mechanism. jcsp.org.pk This pathway involves a rapid, reversible protonation of the carbonyl oxygen of the amide, which enhances the electrophilicity of the carbonyl carbon. A subsequent rate-determining nucleophilic attack by a water molecule on this activated carbon leads to the formation of a tetrahedral intermediate. jcsp.org.pkhilarispublisher.com This intermediate then undergoes proton transfer and subsequent collapse to yield the carboxylic acid and the protonated amine. hilarispublisher.com

The general steps for the acid-catalyzed hydrolysis are as follows:

Protonation of the carbonyl oxygen.

Nucleophilic attack by water on the carbonyl carbon.

Proton transfer from the attacking water molecule.

Protonation of the nitrogen atom of the amide.

Elimination of the amine as the leaving group.

Deprotonation of the carbonyl to regenerate the carboxylic acid.

Kinetic studies on structurally similar compounds, such as N-(4-substitutedaryl) succinimides, have shown that the rate of acid-catalyzed hydrolysis increases with increasing acid concentration up to a certain point, after which the rate may decrease due to reduced water activity. jcsp.org.pk The catalytic efficiency of different strong acids can vary, with an observed order of HCl > H2SO4 > HClO4 for some arylsuccinimides, which is characteristic of an A-2 mechanism. jcsp.org.pk

Base-Catalyzed Hydrolysis:

In the presence of a strong base, the hydrolysis of the amide bond occurs through a nucleophilic acyl substitution mechanism. The reaction is initiated by the attack of a hydroxide ion on the electrophilic carbonyl carbon of the amide, forming a tetrahedral intermediate. This is typically the rate-determining step. The tetrahedral intermediate then collapses, expelling the naphthylamide anion, which is a poor leaving group. This is followed by a rapid deprotonation of the newly formed carboxylic acid by the strongly basic naphthylamide anion, driving the reaction to completion.

The general steps for the base-catalyzed hydrolysis are:

Nucleophilic attack of a hydroxide ion on the carbonyl carbon.

Formation of a tetrahedral intermediate.

Elimination of the naphthylamide anion.

Proton transfer from the carboxylic acid to the naphthylamide anion.

Studies on the alkaline hydrolysis of various esters have shown that the reaction typically follows second-order kinetics, being first-order with respect to both the substrate and the hydroxide ion. chemrxiv.org The reactivity in base-catalyzed hydrolysis is sensitive to the electronic effects of substituents on the aromatic rings.

Thermal and Chemical Stability Studies

The thermal and chemical stability of this compound is influenced by the inherent stability of its constituent aromatic rings and the reactivity of the amide, carboxylic acid, and nitro functional groups.

Thermal Stability:

For aliphatic nitro compounds, two primary decomposition mechanisms are the cleavage of the C-NO2 bond and nitro-nitrite isomerization. researchgate.net The activation energy for the C-N bond cleavage in these compounds is in the range of 215-250 kJ·mol⁻¹. researchgate.net It is plausible that the thermal decomposition of this compound would involve a complex series of reactions initiated by the cleavage of the C-NO2 bond, followed by subsequent reactions of the resulting radical species.

Chemical Stability:

The chemical stability of the compound is largely dictated by the reactivity of its functional groups. The amide bond, as discussed, is susceptible to hydrolysis under harsh acidic or basic conditions. The carboxylic acid group can undergo typical reactions such as esterification in the presence of an alcohol and an acid catalyst. The nitro group can be reduced to an amino group using various reducing agents, such as catalytic hydrogenation or metal/acid combinations. The aromatic rings are generally stable but can undergo substitution reactions under specific conditions, as detailed in the following section.

Electrophilic and Nucleophilic Aromatic Substitution on Aromatic Rings

The presence of two distinct aromatic systems, the substituted benzene (B151609) ring and the naphthalene (B1677914) ring, provides multiple sites for potential electrophilic and nucleophilic aromatic substitution reactions. The regioselectivity of these reactions is governed by the electronic effects of the existing substituents and steric factors.

Regioselectivity and Electronic Effects of Substituents

Electrophilic Aromatic Substitution:

In an electrophilic aromatic substitution (EAS) reaction, an electrophile attacks the electron-rich aromatic ring. The existing substituents on the rings play a crucial role in directing the incoming electrophile to specific positions.

On the Benzoic Acid Ring: The carboxylic acid (-COOH) and the nitro (-NO2) groups are both strongly deactivating and meta-directing groups. libretexts.orglibretexts.org They withdraw electron density from the benzene ring through both inductive and resonance effects, making the ring less susceptible to electrophilic attack. Any electrophilic substitution on this ring would be directed to the positions meta to both the nitro and the carbamoyl groups.

The interplay of these electronic effects is summarized in the table below.

Ring SystemSubstituentElectronic EffectDirecting Influence
Benzoic Acid-NO₂DeactivatingMeta
Benzoic Acid-COOHDeactivatingMeta
Naphthalene-NHCO-Activating (by resonance)Ortho, Para

Nucleophilic Aromatic Substitution:

Nucleophilic aromatic substitution (SNAr) is less common than EAS and typically requires the presence of strong electron-withdrawing groups on the aromatic ring and a good leaving group. masterorganicchemistry.comnih.gov

On the Benzoic Acid Ring: The presence of the strongly electron-withdrawing nitro group ortho to the carbamoyl group could potentially activate the ring towards nucleophilic attack. If a suitable leaving group were present on this ring, a nucleophile could displace it. The nitro group is particularly effective at stabilizing the negatively charged intermediate (Meisenheimer complex) formed during SNAr reactions, especially when it is ortho or para to the leaving group. nih.govlibretexts.org

On the Naphthalene Ring: The naphthalene ring, being part of an electron-donating amide system, is generally not activated for nucleophilic aromatic substitution.

Influence of Steric Hindrance on Aromatic Reactivity

Steric hindrance plays a significant role in modulating the reactivity and regioselectivity of reactions involving this compound.

Ortho Effect: The presence of the nitro group and the naphthalen-1-ylcarbamoyl group at the ortho positions (1 and 2) of the benzoic acid ring introduces significant steric crowding. This "ortho effect" can influence the acidity of the carboxylic acid and the reactivity of the adjacent functional groups. libretexts.org For instance, steric hindrance can force the carboxyl group to twist out of the plane of the benzene ring, which can affect its resonance with the ring and thereby alter its acidity. libretexts.org

Steric Hindrance in Electrophilic Aromatic Substitution: In electrophilic aromatic substitution on the naphthalene ring, the bulky naphthalen-1-ylcarbamoyl group can sterically hinder the approach of an electrophile to the ortho position (position 2). This steric hindrance would likely favor substitution at the less hindered para position (position 4) or at the 5-position on the other ring of the naphthalene system. When electronic effects are similar, steric effects often control the regioselectivity, with substitution occurring at the less sterically crowded site. wou.edu

The following table summarizes the likely impact of steric hindrance on the reactivity of the molecule.

Reaction TypeAromatic RingInfluence of Steric Hindrance
Acidity of -COOHBenzoic AcidThe ortho nitro and carbamoyl groups may cause the carboxyl group to twist out of the ring plane, affecting its acidity.
Electrophilic SubstitutionNaphthaleneThe bulky carbamoyl group may hinder attack at the ortho position, favoring the para and other positions.

Advanced Structural Characterization and Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy for Complete Structural Assignment

NMR spectroscopy is the cornerstone for determining the precise structure of 2-(naphthalen-1-ylcarbamoyl)-6-nitrobenzoic acid in solution. By analyzing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), a detailed map of the molecular framework, including the carbon backbone and the placement of protons, can be constructed.

The ¹H NMR spectrum provides information on the chemical environment, number, and connectivity of protons. For this compound, the spectrum is expected to show distinct signals corresponding to the protons of the naphthalenyl group, the nitro-substituted benzoic acid moiety, and the labile protons of the amide and carboxylic acid groups.

The ¹³C NMR spectrum reveals the number of chemically distinct carbon atoms and provides insight into their electronic environment (e.g., aromatic, carbonyl, etc.). The presence of two carbonyl signals (amide and carboxylic acid) and multiple aromatic signals would be characteristic features.

Expected ¹H and ¹³C NMR Chemical Shifts

Table 1: Predicted ¹H and ¹³C NMR Data
AssignmentPredicted ¹H Chemical Shift (δ, ppm)Predicted ¹³C Chemical Shift (δ, ppm)
Carboxylic Acid (-COOH)~13.0 (s, br)~167.0
Amide (-NH)~10.5 (s)N/A
Amide Carbonyl (-C=O)N/A~165.0
Nitrobenzoic Acid Ring Protons7.8 - 8.2 (m)125.0 - 150.0
Naphthalene (B1677914) Ring Protons7.5 - 8.2 (m)120.0 - 135.0

Note: Predicted values are based on typical chemical shifts for similar functional groups and structural motifs. s = singlet, br = broad, m = multiplet.

To confirm the assignments made from one-dimensional spectra and to piece together the molecular structure, two-dimensional (2D) NMR experiments are essential.

COSY (Correlation Spectroscopy): This experiment would establish proton-proton (¹H-¹H) coupling networks. It would be crucial for tracing the connectivity of adjacent protons within the nitro-substituted benzene (B151609) ring and separately within the naphthalene ring system, confirming the substitution patterns on both aromatic rings.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with its directly attached carbon atom. It allows for the unambiguous assignment of carbon signals for all protonated carbons in the molecule.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula and Fragmentation Pathway Determination

HRMS is a powerful technique used to determine the precise molecular weight and elemental composition of a compound, as well as to investigate its structure through controlled fragmentation.

For this compound, the molecular formula is C₁₈H₁₂N₂O₄. High-resolution mass spectrometry would measure the mass of the molecular ion with very high precision (typically to four or more decimal places). This exact mass measurement allows for the confident determination of the elemental formula, as C₁₈H₁₂N₂O₄ has a unique theoretical exact mass that distinguishes it from other combinations of atoms with the same nominal mass. Analysis of the isotopic pattern, specifically the M+1 peak arising from the natural abundance of ¹³C, would further corroborate the presence of 18 carbon atoms in the structure.

Tandem mass spectrometry (MS/MS) involves isolating the molecular ion and inducing fragmentation to produce smaller, characteristic fragment ions. The resulting fragmentation pattern provides valuable structural information. For this molecule, key fragmentation pathways would likely involve the cleavage of the amide bond and losses of small neutral molecules.

Plausible Fragmentation Pathways in MS/MS

Table 2: Predicted HRMS Fragmentation Data
Proposed Fragment Ion (m/z)Lost Neutral FragmentStructural Origin
[M - H₂O]+H₂OLoss of water from the carboxylic acid group
[M - NO₂]+NO₂Loss of the nitro group
[C₁₁H₇NCO]+C₇H₅NO₃Naphthyl isocyanate fragment from amide bond cleavage
[C₇H₄NO₃]+C₁₁H₈N2-Nitrobenzoyl fragment from amide bond cleavage
[C₁₀H₇NH₂]+C₈H₄NO₃Naphthalen-1-amine fragment via rearrangement

Infrared (IR) Spectroscopy for Functional Group Identification and Intermolecular Interactions

Infrared (IR) spectroscopy measures the vibrations of bonds within a molecule. It is an effective tool for identifying the presence of specific functional groups, as each group absorbs infrared radiation at a characteristic frequency (wavenumber).

The IR spectrum of this compound would display a series of absorption bands confirming its key structural features. The presence of a broad O-H stretch would indicate the carboxylic acid, which likely participates in hydrogen bonding. Distinctive C=O stretching vibrations would confirm the presence of both the carboxylic acid and the amide carbonyl groups. Furthermore, characteristic bands for the N-H bond of the amide and the N-O bonds of the nitro group would be readily identifiable.

Characteristic Infrared Absorption Bands

Table 3: Expected IR Absorption Frequencies
Functional GroupExpected Wavenumber (cm⁻¹)
O-H Stretch (Carboxylic Acid)3300 - 2500 (broad)
N-H Stretch (Amide)3400 - 3200
C-H Stretch (Aromatic)3100 - 3000
C=O Stretch (Carboxylic Acid)~1700
C=O Stretch (Amide I)~1660
N-H Bend (Amide II)~1550
N-O Asymmetric Stretch (Nitro)1550 - 1500
N-O Symmetric Stretch (Nitro)1370 - 1330

Characteristic Vibrational Frequencies of Carboxylic Acid, Amide, and Nitro Groups

Infrared (IR) and Raman spectroscopy are powerful tools for identifying the characteristic vibrational modes of the functional groups within the molecule. While specific experimental spectra for this compound are not publicly available, the expected vibrational frequencies can be predicted based on data from analogous compounds such as nitrobenzoic acids and naphthalenic amides.

The key functional groups—carboxylic acid, amide, and nitro group—exhibit distinct vibrational signatures. The carboxylic acid group is characterized by a strong C=O stretching vibration, typically observed in the range of 1700-1725 cm⁻¹, and a broad O-H stretching band from 2500-3300 cm⁻¹. The amide group presents a characteristic C=O stretch (Amide I band) around 1630-1680 cm⁻¹ and an N-H bending mode (Amide II band) near 1520-1570 cm⁻¹. The nitro group shows two prominent stretching vibrations: an asymmetric stretch (νₐₛ) typically between 1500-1560 cm⁻¹ and a symmetric stretch (νₛ) between 1335-1370 cm⁻¹.

Table 1: Expected Characteristic Vibrational Frequencies

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹)
Carboxylic Acid O-H stretch 2500-3300 (broad)
C=O stretch 1700-1725
Amide N-H stretch 3200-3400
C=O stretch (Amide I) 1630-1680
N-H bend (Amide II) 1520-1570
Nitro Group Asymmetric N-O stretch 1500-1560

Analysis of Hydrogen Bonding Networks

The presence of hydrogen bond donors (carboxylic acid O-H, amide N-H) and acceptors (carboxylic acid C=O, amide C=O, nitro group O) allows for the formation of extensive intra- and intermolecular hydrogen bonding networks. These interactions are crucial in dictating the molecule's conformation and its packing in the solid state.

Intramolecularly, a hydrogen bond may form between the amide N-H and an oxygen atom of the adjacent nitro group, or between the carboxylic acid O-H and the amide C=O. Intermolecularly, the most common hydrogen bonding motif for carboxylic acids is the formation of a centrosymmetric dimer via two O-H···O=C hydrogen bonds. Additionally, the amide group can participate in N-H···O=C hydrogen bonds, linking molecules into chains or sheets. The nitro group can also act as a weaker hydrogen bond acceptor. The interplay of these interactions leads to a stable, three-dimensional supramolecular architecture.

X-ray Crystallography for Solid-State Structure Determination

Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. Although a specific crystal structure for this compound is not reported in publicly accessible databases, analysis of related structures provides insight into its likely solid-state conformation and packing.

Crystal Packing and Intermolecular Interactions (e.g., Hydrogen Bonding, π-π Stacking)

The crystal packing is expected to be dominated by a combination of strong hydrogen bonding and weaker, non-covalent interactions. As mentioned, carboxylic acid dimers and amide-based hydrogen bond chains are highly probable.

Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The spectrum is dictated by the presence of chromophores, which are parts of the molecule that absorb light in the UV-visible range.

Identification of Chromophoric Systems

The primary chromophoric systems in this compound are the naphthalene ring, the nitro-substituted benzene ring, and the amide group that links them. Both the naphthalene and the nitrobenzene (B124822) moieties are strong absorbers in the UV region. Naphthalene itself typically shows strong absorptions around 220 nm, 275 nm, and 312 nm, corresponding to π→π* transitions. The nitrobenzene system also exhibits intense π→π* transitions and a weaker n→π* transition associated with the nitro group.

The conjugation between the benzene ring, the amide group, and the naphthalene system creates an extended π-electron system. This extended conjugation is expected to cause a bathochromic (red) shift in the absorption maxima compared to the individual, unconjugated chromophores. The resulting UV-Vis spectrum would likely be a complex envelope of overlapping bands, with strong absorptions in the UV region, potentially extending into the near-visible range, which would account for the typical yellow appearance of such compounds.

Table 2: Constituent Compound Names

Compound Name
This compound
Naphthalene

Solvent Effects on Electronic Spectra

The electronic absorption and emission spectra of a molecule are highly sensitive to the nature of the surrounding solvent. This phenomenon, known as solvatochromism, provides valuable insights into the electronic structure of the molecule in its ground and excited states, as well as the nature of solute-solvent interactions. For a molecule like this compound, which possesses both electron-donating (naphthalene ring) and electron-withdrawing (nitro group) moieties, significant solvent effects on its electronic spectra are anticipated. These effects are primarily governed by the solvent's polarity, polarizability, and its ability to act as a hydrogen bond donor or acceptor.

The electronic transitions observed in the UV-Vis spectrum of this compound are expected to be of π → π* and n → π* character. The intense absorption bands are typically assigned to π → π* transitions, originating from the excitation of electrons in the aromatic naphthalene and nitrobenzoic acid rings. Weaker bands may arise from n → π* transitions, involving the non-bonding electrons of the oxygen and nitrogen atoms in the carboxyl, nitro, and amide groups.

General Principles of Solvent Effects:

π → π Transitions:* In the case of π → π* transitions, the excited state is generally more polar than the ground state. Consequently, an increase in solvent polarity will stabilize the excited state more than the ground state, leading to a decrease in the transition energy. This results in a bathochromic (red) shift, where the absorption maximum (λmax) shifts to a longer wavelength.

n → π Transitions:* For n → π* transitions, the ground state is often more stabilized by polar solvents, particularly those capable of hydrogen bonding, than the excited state. This leads to an increase in the transition energy as solvent polarity increases, resulting in a hypsochromic (blue) shift, where the absorption maximum shifts to a shorter wavelength.

Given the structure of this compound, it is likely to exhibit positive solvatochromism, where the emission wavelength increases with increasing solvent polarity. This is indicative of an intramolecular charge transfer (ICT) character in the excited state. Upon excitation, there is a redistribution of electron density from the electron-rich naphthalene ring to the electron-deficient nitrobenzoic acid moiety, leading to a more polar excited state.

Expected Spectroscopic Behavior in Various Solvents:

A hypothetical representation of the absorption maxima (λmax) in different solvents is presented in the table below to illustrate the anticipated solvatochromic shifts.

SolventDielectric Constant (ε)Polarity IndexExpected λmax (nm) (Hypothetical)Expected Shift
Cyclohexane2.020.2~320Reference
Toluene2.382.4~325Bathochromic
Dichloromethane8.933.1~335Bathochromic
Acetone20.75.1~340Bathochromic
Acetonitrile37.55.8~345Bathochromic
Dimethyl Sulfoxide (B87167) (DMSO)46.77.2~350Bathochromic
Ethanol24.54.3~348Bathochromic
Water80.110.2~355Bathochromic

Note: The λmax values are hypothetical and for illustrative purposes to demonstrate the expected trend.

Analysis of Research Findings:

Studies on similar D-π-A (donor-π-acceptor) systems have shown that the extent of the solvatochromic shift is dependent on the efficiency of the intramolecular charge transfer. The presence of the flexible amide linkage in this compound may allow for conformational changes in different solvents, which could also influence the electronic spectra.

For instance, in non-polar solvents, the molecule would be in a less polarized ground state. Upon excitation, the charge transfer to the nitro group would be the dominant factor influencing the excited state. In polar aprotic solvents, the dipole-dipole interactions would stabilize the polar ground state and even more so the highly polar ICT excited state, leading to a significant red shift. In polar protic solvents, hydrogen bonding interactions with the carbonyl, nitro, and carboxylic acid groups would further influence the energy levels of both the ground and excited states. The ability of the solvent to form hydrogen bonds with the solute can lead to a stabilization of the ground state for n → π* transitions, resulting in a blue shift.

Furthermore, the fluorescence emission spectra are also expected to be highly sensitive to the solvent environment. A larger Stokes shift (the difference between the absorption and emission maxima) is anticipated in more polar solvents. This is because the solvent molecules have more time to reorient around the more polar excited state before fluorescence occurs, thus lowering the energy of the emitted photon.

Computational Chemistry and Theoretical Investigations

Density Functional Theory (DFT) Calculations for Electronic Structure and Energetics

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. evitachem.com It is widely employed to predict the molecular properties of organic compounds due to its favorable balance between accuracy and computational cost. pdbj.org For a molecule like 2-(Naphthalen-1-ylcarbamoyl)-6-nitrobenzoic acid, DFT calculations would provide fundamental insights into its stability, reactivity, and electronic behavior.

Geometry Optimization and Conformational Analysis

Before predicting other properties, the most stable three-dimensional arrangement of the atoms in the molecule must be determined. This process, known as geometry optimization, involves finding the coordinates that correspond to the minimum energy on the potential energy surface. For flexible molecules, a conformational analysis is crucial. In the case of this compound, rotation around the amide bond and the bond connecting the benzoic acid to the amide group can lead to different conformers. DFT calculations can determine the relative energies of these conformers, identifying the most stable (lowest energy) structure. For example, studies on isomers of other complex aromatic compounds have shown that the position of substituents, such as a nitro group, can significantly alter the dihedral angles between aromatic rings, leading to vastly different molecular conformations. pdbj.org

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Gap and Energies)

Frontier Molecular Orbital (FMO) theory is central to describing chemical reactivity and electronic properties. The two key orbitals are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

HOMO: Represents the ability of a molecule to donate electrons. A higher HOMO energy indicates a better electron donor.

LUMO: Represents the ability of a molecule to accept electrons. A lower LUMO energy indicates a better electron acceptor.

HOMO-LUMO Gap: The energy difference between the HOMO and LUMO is a critical parameter for determining molecular stability and reactivity. A large gap implies high stability and low reactivity, whereas a small gap suggests the molecule is more reactive.

Below is a representative table illustrating the kind of data a DFT calculation would yield for FMO analysis. Note: These are hypothetical values for illustrative purposes.

ParameterEnergy (eV)
HOMO-6.5
LUMO-2.5
HOMO-LUMO Gap (ΔE)4.0

Electrostatic Potential Surface (MEP) Analysis for Reactivity Prediction

The Molecular Electrostatic Potential (MEP) surface is a visual tool used to understand the charge distribution within a molecule and predict its reactivity towards electrophilic and nucleophilic attack. The MEP map displays different colors to represent regions of varying electrostatic potential.

Red: Indicates regions of negative potential (electron-rich), which are susceptible to electrophilic attack.

Blue: Indicates regions of positive potential (electron-poor), which are susceptible to nucleophilic attack.

Green: Represents regions of neutral potential.

For the title compound, MEP analysis would likely show negative potential (red) around the oxygen atoms of the nitro and carboxyl groups, identifying them as sites for electrophilic interaction. The hydrogen atoms, particularly the one on the carboxylic acid, would show positive potential (blue). This analysis provides a roadmap for how the molecule might interact with other reagents or biological targets.

Vibrational Frequency Calculations for IR and Raman Spectra Prediction

DFT calculations can predict the vibrational frequencies of a molecule, which correspond to the peaks observed in infrared (IR) and Raman spectra. By calculating these frequencies, a theoretical spectrum can be generated and compared with experimental data to confirm the molecular structure and assign specific vibrational modes (e.g., stretching, bending) to observed spectral bands. For this compound, key predicted vibrations would include the N-H and C=O stretching of the amide group, the O-H and C=O stretching of the carboxylic acid, and the symmetric and asymmetric stretching of the nitro group.

The following table shows an example of how predicted vibrational frequencies are correlated with experimental observations for functional groups present in the molecule. Note: These are representative frequency ranges and not specific calculated data.

Functional GroupVibrational ModePredicted Wavenumber (cm⁻¹)
Carboxylic AcidO-H stretch~3300-2500
AmideN-H stretch~3300
Aromatic RingC-H stretch~3100-3000
AmideC=O stretch~1680-1630
Carboxylic AcidC=O stretch~1760-1690
Nitro GroupAsymmetric NO₂ stretch~1560-1520
Nitro GroupSymmetric NO₂ stretch~1360-1340

NMR Chemical Shift Prediction and Correlation with Experimental Data

Theoretical calculations, often using the Gauge-Independent Atomic Orbital (GIAO) method within DFT, can predict the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) chemical shifts. These predicted values can be correlated with experimental NMR data to aid in the structural elucidation of the molecule. The accuracy of the prediction allows for the unambiguous assignment of signals in the experimental spectrum to specific nuclei in the molecule. For a complex structure like this compound, with numerous distinct aromatic protons and carbons, theoretical prediction is an invaluable tool for interpreting its NMR spectra.

Molecular Dynamics (MD) Simulations for Dynamic Behavior and Interactions

Conformational Flexibility and Rotational Barriers

Due to steric hindrance between the ortho-nitro group on the benzoic acid ring and the bulky naphthalene (B1677914) group, the molecule is forced into a non-planar conformation. The amide bond (C(O)-N) is expected to have a significant rotational barrier due to its partial double bond character, a common feature in amides. acs.orgrsc.org Theoretical calculations, such as Density Functional Theory (DFT), can be employed to map the potential energy surface (PES) for rotation around these key bonds. acs.org For sterically hindered aromatic amides, the barrier to rotation around the N–C(O) bond can be substantial, and ortho-substituents are known to increase these barriers. nsf.gov Similarly, the rotation around the C(aryl)-C(O) bond is also hindered, with calculated barriers in related ortho-substituted benzamides reaching up to 19.2 kcal/mol. nsf.gov

The interplay between the nitro group, the carboxylic acid group, and the naphthalene moiety dictates the most stable conformers. Intramolecular hydrogen bonding between the amide N-H and the oxygen of the ortho-nitro group or the carboxylic acid group could potentially stabilize certain conformations, although steric repulsion may counteract this. Computational studies on ortho-substituted benzoic acids have shown that interactions between the ortho-substituent and the carboxylic group significantly influence the conformational landscape. mdpi.comdoaj.orgresearchgate.net

A hypothetical rotational barrier profile for the C(aryl)-C(O) bond, based on data from analogous systems, is presented below.

Rotatable BondMethodologyCalculated Rotational Barrier (kcal/mol)Reference System
Amide C(O)-NDFT (B3LYP/6-311++G(d,p))~15 - 22Ortho-substituted tertiary aromatic amides nsf.gov
Aryl C-C(O)DFT (B3LYP/6-311++G(d,p))~10 - 19Ortho-substituted tertiary aromatic amides nsf.gov
Aryl C-NDFT (M06-2X/6-31G*)~3 - 6N-arylcarbamates researchgate.net

Solvent Effects and Solvation Dynamics

The surrounding solvent environment can significantly influence the conformational preferences and properties of this compound. Computational models can simulate these effects using either implicit or explicit solvent models.

Implicit solvent models, such as the Polarizable Continuum Model (PCM), treat the solvent as a continuous medium with a specific dielectric constant. nih.gov This approach is computationally efficient for estimating the stabilizing or destabilizing effect of the solvent on different conformers. For a molecule with polar groups like the nitro and carboxylic acid functionalities, polar solvents would be expected to stabilize conformers with larger dipole moments.

Explicit solvent models, often employed in Molecular Dynamics (MD) simulations, surround the solute molecule with a number of individual solvent molecules. mdpi.comyoutube.com This method allows for the detailed investigation of specific solute-solvent interactions, such as hydrogen bonding between the carboxylic acid or amide N-H groups and solvent molecules like water or methanol. ub.edursc.org MD simulations can also provide insights into the dynamics of the solvation shell, revealing how solvent molecules rearrange around the solute over time. nih.govrsc.org For instance, in protic solvents, the carboxylic acid group would act as a hydrogen bond donor and acceptor, which would influence its acidity and reactivity. In contrast, aprotic polar solvents like dimethyl sulfoxide (B87167) (DMSO) would primarily act as hydrogen bond acceptors. ub.edu

PropertyComputational MethodPredicted Solvent Effect
Conformational EquilibriumPCM / MDPolar solvents (e.g., water, DMSO) are expected to stabilize more polar conformers. Protic solvents will specifically solvate the carboxylic acid and amide groups through hydrogen bonding. ub.edursc.org
Acidity (pKa)PCM with DFTIncreased solvent polarity generally leads to a lower pKa (stronger acid) by stabilizing the resulting carboxylate anion.
Spectroscopic PropertiesQM/MMSolvent interactions can induce shifts in NMR chemical shifts and vibrational frequencies (e.g., C=O stretch), which can be modeled computationally. nih.gov

Quantitative Structure-Property Relationship (QSPR) Modelingmdpi.comacs.orgyoutube.comresearchgate.netchemrxiv.org

QSPR modeling establishes a mathematical relationship between the chemical structure of a molecule and its physicochemical properties. This approach relies on the calculation of molecular descriptors that numerically encode structural information.

A wide array of molecular descriptors can be calculated for this compound to be used in QSPR models. osdd.net These descriptors are categorized by their dimensionality:

0D Descriptors: These are based solely on the molecular formula, such as molecular weight and atom counts. ucdavis.edu

1D Descriptors: These are derived from lists of structural fragments, like counts of functional groups (e.g., -NO2, -COOH) and hydrogen bond donors/acceptors. ucdavis.edu

2D Descriptors: These are calculated from the 2D representation of the molecule (the connection table), including topological indices that describe molecular branching and size. ucdavis.edu

3D Descriptors: These require the 3D coordinates of the atoms and describe the molecule's geometry, such as surface area and volume. ucdavis.eduwindows.net

A hypothetical selection of calculated descriptors for the target molecule is shown below.

Descriptor TypeDescriptor NameHypothetical Value
0DMolecular Weight336.3 g/mol
1DNumber of Hydrogen Bond Donors2
1DNumber of Hydrogen Bond Acceptors5
2DTopological Polar Surface Area (TPSA)116.8 Ų
3DSolvent Accessible Surface Area (SASA)~550 Ų

Once descriptors are calculated for a series of related compounds with known experimental properties, statistical methods like multiple linear regression (MLR) or machine learning algorithms can be used to build a QSPR model. nih.govresearchgate.net

For this compound, a QSPR model could be developed to predict its acidity (pKa). The model would be trained on a dataset of known benzoic acids, using descriptors that capture electronic effects (e.g., related to the nitro group) and steric effects. blogspot.comresearchgate.netoptibrium.com

Similarly, predictive models for spectroscopic parameters, such as ¹H and ¹³C NMR chemical shifts, can be constructed. chemrxiv.orgmdpi.comnih.gov These models often use descriptors that encode the local electronic environment of each atom. Machine learning approaches, including deep neural networks, have shown high accuracy in predicting NMR chemical shifts for organic molecules. acs.orgmdpi.comnih.gov

Computational Elucidation of Reaction Pathways and Transition Statesphyschemres.orgresearchgate.net

Computational chemistry is instrumental in exploring the mechanisms of chemical reactions, allowing for the characterization of transient species like transition states.

For this compound, several reactions could be investigated, such as the hydrolysis of the amide bond or nucleophilic aromatic substitution (SNAr) on the nitro-activated benzene (B151609) ring. mcmaster.caacs.org

Using methods like DFT, the entire reaction pathway can be mapped out on the potential energy surface. A key objective is to locate the transition state (TS), which corresponds to the maximum energy point along the minimum energy path connecting reactants and products. The transition state is characterized by having exactly one imaginary vibrational frequency, which corresponds to the motion along the reaction coordinate.

Once the structures of the reactants, transition state, and products are optimized, the activation energy (Ea) for the reaction can be calculated as the energy difference between the transition state and the reactants. This value is critical for predicting the reaction rate.

For example, the acid-catalyzed hydrolysis of the amide bond would likely proceed through protonation of the carbonyl oxygen, followed by nucleophilic attack of water. youtube.com A computational study could compare the activation energies for different potential mechanisms. researchgate.net Similarly, for an SNAr reaction, computations can predict the preferred site of nucleophilic attack and the energy barrier for the formation of the intermediate Meisenheimer complex. rsc.orgnih.govnih.gov

A hypothetical energy profile for the amide hydrolysis is presented below.

ReactionHypothetical StepComputational MethodCalculated Activation Energy (kcal/mol)
Acid-Catalyzed Amide HydrolysisFormation of Tetrahedral IntermediateDFT (B3LYP/6-31G)~15 - 25
Breakdown of Tetrahedral IntermediateDFT (B3LYP/6-31G)~10 - 20
SNAr with a Nucleophile (e.g., MeO⁻)Formation of Meisenheimer ComplexDFT (ωB97XD/6-311+G**)~18 - 28

Reaction Mechanism Pathways and Selectivity Prediction

The formation of the amide bond in this compound can proceed through several potential pathways, often facilitated by coupling agents. A common method involves the activation of the carboxylic acid group of 6-nitrobenzoic acid to make it more susceptible to nucleophilic attack by the amino group of naphthalen-1-amine.

Theoretical Modeling of Reaction Pathways:

Computational models can simulate the step-by-step process of amide bond formation. This typically involves:

Activation of the Carboxylic Acid: In the presence of a coupling agent, such as a carbodiimide, the carboxylic acid is converted into a more reactive intermediate. DFT calculations can model the structure and stability of this activated species.

Nucleophilic Attack: The nitrogen atom of naphthalen-1-amine then attacks the activated carbonyl carbon. Computational analysis can determine the energy barrier for this step, which is crucial in determining the reaction rate.

Proton Transfer and Product Formation: Subsequent proton transfers lead to the formation of the stable amide bond and the release of byproducts.

The presence of a nitro group at the ortho position to the carboxylic acid in 6-nitrobenzoic acid introduces steric hindrance, which can significantly influence the reaction kinetics. Computational studies on sterically hindered amide synthesis have shown that the choice of activating agent and reaction conditions is critical to overcoming these steric barriers. nih.gov

Selectivity Prediction:

A key aspect of the synthesis of this compound is ensuring the selective formation of the desired amide. While naphthalen-1-amine has a primary amino group that is the main site of reaction, other side reactions could potentially occur.

Computational models can predict the regioselectivity of such reactions by calculating the activation energies for different potential reaction sites. In the case of naphthalen-1-amine, the amino group is the most nucleophilic site, and theoretical calculations would be expected to confirm its high reactivity towards the activated 6-nitrobenzoic acid.

Furthermore, the electronic properties of the reactants, such as the charge distribution and frontier molecular orbitals (HOMO and LUMO), can be calculated to predict reactivity. For instance, the LUMO of the activated 6-nitrobenzoic acid and the HOMO of naphthalen-1-amine would be analyzed to understand the orbital interactions that govern the reaction.

Computational Parameter Pathway A (Carbodiimide Coupling) Pathway B (Acyl Chloride)
Activation Energy (kcal/mol)Calculated ValueCalculated Value
Transition State GeometryOptimized CoordinatesOptimized Coordinates
Reaction Enthalpy (kcal/mol)Calculated ValueCalculated Value

This table is a representative example of data that would be generated from a detailed computational study. The values are placeholders and would be determined through quantum mechanical calculations.

Derivatization Strategies and Structure Property Relationship Spr Studies

Systematic Modifications of the Carboxylic Acid Group

The carboxylic acid group is a primary site for derivatization, offering opportunities to modulate solubility, polarity, and interaction with biological targets.

The conversion of the carboxylic acid to its corresponding esters and anhydrides represents a fundamental derivatization strategy. Esterification can be achieved through various methods, including Fischer-Speier esterification using an alcohol in the presence of an acid catalyst, or by reaction with alkyl halides after conversion of the carboxylic acid to its carboxylate salt.

Anhydride (B1165640) formation, on the other hand, can be accomplished by reacting the carboxylic acid with a dehydrating agent or by reacting the corresponding acid chloride with a carboxylate salt. The formation of mixed anhydrides is also a possibility, which can serve as activated intermediates for further reactions. While specific studies on 2-(naphthalen-1-ylcarbamoyl)-6-nitrobenzoic acid are not extensively documented, the general principles of these reactions are well-established in organic chemistry.

Table 1: Hypothetical Ester and Anhydride Derivatives and Their Potential Properties

Derivative Reagents and Conditions Potential Change in Properties
Methyl Ester Methanol, H₂SO₄ (catalyst), reflux Increased lipophilicity, potential for enhanced cell permeability
Ethyl Ester Ethanol, DCC, DMAP Increased lipophilicity, altered metabolic stability
Symmetric Anhydride Acetic anhydride, heat Increased reactivity, useful as an acylating agent

This table is based on general chemical principles and not on specific experimental data for the title compound.

Decarboxylation, the removal of the carboxylic acid group, can significantly alter the molecular scaffold and its properties. While the direct decarboxylation of aromatic carboxylic acids typically requires harsh conditions, certain methods can facilitate this transformation. For instance, copper-catalyzed decarboxylation or radical-based methods could be explored. The resulting product, N-(naphthalen-1-yl)-2-nitrobenzamide, would lack the acidic proton and the potential for ionic interactions associated with the carboxyl group, leading to a significant shift in its physicochemical profile.

Chemical Modifications of the Nitro Group

The aromatic nitro group is a versatile functional group that can be transformed into a variety of other nitrogen-containing moieties, each imparting distinct electronic and steric properties to the molecule.

The reduction of the nitro group is a common and powerful transformation. Depending on the reducing agent and reaction conditions, a range of products can be obtained.

Azoxy and Azo Derivatives: Partial reduction of the nitro group can lead to the formation of azoxy and azo compounds. These derivatives are formed through the condensation of intermediate nitroso and hydroxylamine (B1172632) species. For example, reduction with milder reagents or under specific pH control can favor the formation of these dimeric structures.

Table 2: Potential Reduction Products of the Nitro Group and Their Characteristics

Derivative Typical Reducing Agents Key Features of the New Functional Group
Amino H₂, Pd/C; Sn/HCl Basic, nucleophilic, can act as a hydrogen bond donor
Azoxy NaAsO₂, NaOH Planar, colored, potential for redox activity

This table is based on general reactivity of aromatic nitro compounds.

The newly formed amino group can serve as a handle for a wide array of subsequent chemical modifications. For instance, it can undergo diazotization followed by Sandmeyer or related reactions to introduce a variety of substituents (e.g., -OH, -Cl, -Br, -CN). Acylation or sulfonylation of the amine would yield the corresponding amides or sulfonamides, further expanding the chemical space and allowing for fine-tuning of the molecule's properties.

Alterations to the Amide Linkage

The amide bond, while generally stable, can also be a target for chemical modification. Hydrolysis of the amide bond, though typically requiring strong acidic or basic conditions, would break the molecule into its constituent parts: 2-nitrobenzoic acid and 1-naphthylamine. More subtle modifications could involve N-alkylation or N-acylation of the amide nitrogen, although this is generally less facile than modification of the other functional groups present in the molecule. Such modifications would alter the steric environment around the amide bond and could impact its conformational preferences and hydrogen bonding capabilities.

N-Alkylation and N-Acylation Reactions

The amide nitrogen in the core structure presents a key site for derivatization through N-alkylation and N-acylation.

N-Alkylation: The introduction of alkyl groups onto the amide nitrogen can significantly alter the compound's lipophilicity, steric profile, and hydrogen bonding capacity. The reaction of the parent compound with various alkylating agents in the presence of a suitable base can yield a library of N-alkylated derivatives. For instance, reactions with methyl iodide, ethyl bromide, or benzyl (B1604629) chloride would introduce corresponding alkyl or benzyl groups. Studies on analogous N-substituted anthranilic acids have shown that the reaction conditions, such as the choice of base and solvent, can influence the outcome, with possibilities of O-alkylation of the carboxylic acid group under certain conditions. sciencemadness.org

N-Acylation: N-acylation introduces an additional carbonyl group, which can act as a hydrogen bond acceptor and influence the molecule's conformation. Acylating agents like acetyl chloride or benzoyl chloride can be used to introduce acetyl or benzoyl groups, respectively. The resulting N-acyl derivatives often exhibit altered electronic properties and steric hindrance around the amide bond. The synthesis of N-acylated anthranilic acids is a well-established procedure, often involving the reaction with an acid anhydride in the presence of a base. researchgate.net

Table 1: Representative N-Alkylation and N-Acylation Derivatives

Derivative Modification Potential Impact on Properties
N-Methyl DerivativeIntroduction of a methyl groupIncreased lipophilicity, potential for altered binding affinity
N-Ethyl DerivativeIntroduction of an ethyl groupFurther increase in lipophilicity compared to the methyl derivative
N-Benzyl DerivativeIntroduction of a benzyl groupSignificant increase in steric bulk and lipophilicity
N-Acetyl DerivativeIntroduction of an acetyl groupIncreased polarity, potential for new hydrogen bond interactions
N-Benzoyl DerivativeIntroduction of a benzoyl groupIncreased steric hindrance and potential for π-stacking interactions

Isosteric Replacements within the Amide Bond

The amide bond is a critical structural feature, but it can be susceptible to enzymatic cleavage. Replacing the amide bond with isosteres—functional groups with similar steric and electronic properties—is a common strategy in medicinal chemistry to improve metabolic stability and other pharmacokinetic properties. nih.govresearchgate.netresearchgate.net

Common isosteric replacements for the amide bond include:

1,2,3-Triazoles: These heterocycles can be synthesized via "click chemistry" and can mimic the hydrogen bonding properties of the amide group. drughunter.com

Oxadiazoles: Both 1,2,4- and 1,3,4-oxadiazoles are frequently used as amide isosteres, offering improved metabolic stability. nih.gov

Trifluoroethylamines: This group can act as a bioisostere for the amide linkage, with the trifluoromethyl group mimicking the carbonyl and enhancing metabolic stability. drughunter.comu-tokyo.ac.jp

Table 2: Potential Isosteric Replacements for the Amide Bond

Isostere Key Features Potential Advantages
1,2,3-TriazoleMimics hydrogen bondingImproved metabolic stability, synthetic accessibility
1,2,4-OxadiazolePlanar, polarEnhanced metabolic stability and membrane permeability nih.gov
TrifluoroethylamineElectronegative CF3 groupIncreased metabolic stability, reduced basicity of the amine u-tokyo.ac.jp

Substituent Effects on the Naphthalene (B1677914) and Benzoic Acid Rings

Introduction of Electron-Donating and Electron-Withdrawing Groups

The electronic properties of both the naphthalene and benzoic acid rings can be modulated by introducing substituents with varying electronic effects.

Positional Isomerism Studies and Their Impact on Properties

The specific placement of substituents on the aromatic rings can have a profound impact on the compound's properties, a phenomenon known as positional isomerism.

Naphthalene Ring: The naphthalene ring has several non-equivalent positions for substitution. For example, a substituent at the 4-position of the naphthalene ring will have a different steric and electronic influence compared to a substituent at the 5- or 8-position. These positional differences can lead to significant variations in biological activity and physicochemical properties. nih.gov Steric repulsion between substituents at the peri-positions (1- and 8-positions) can cause distortion of the naphthalene ring. nih.gov

Design and Synthesis of Conformationally Restricted Analogues

The flexibility of the amide bond allows the parent molecule to adopt various conformations. The design and synthesis of conformationally restricted analogues aim to lock the molecule into a specific, potentially more active, conformation. This can lead to increased potency and selectivity for a biological target. lifechemicals.com

Strategies to achieve conformational restriction include:

Introduction of Ring Systems: Incorporating the amide bond into a new ring system can severely limit its rotational freedom. This can be achieved through cyclization reactions that link the naphthalene and benzoic acid moieties.

Introduction of Bulky Substituents: Placing bulky substituents near the amide bond can sterically hinder rotation and favor a particular conformation.

The synthesis of such analogues often involves multi-step synthetic routes and can provide valuable insights into the bioactive conformation of the molecule. nih.govnih.gov

Advanced Functional Exploration and Potential Applications in Chemical Science and Materials

Role as Ligands in Coordination Chemistry and Metal-Organic Frameworks (MOFs)

The molecular structure of 2-(Naphthalen-1-ylcarbamoyl)-6-nitrobenzoic acid lends itself to acting as a ligand in coordination chemistry. The presence of both a carboxylic acid group and an amide group provides potential sites for metal ion coordination.

The carboxylic acid group (-COOH) and the amide functionality (-CONH-) within the molecule are capable of forming coordination bonds with metal ions. The carboxylate group, in particular, can coordinate to metals in various modes, including monodentate, bidentate chelating, and bridging fashions. This versatility is crucial for the construction of diverse coordination complexes. Nitrobenzoic acid and its derivatives are recognized for their utility in the pharmaceutical industry and as versatile ligands in bioinorganic chemistry due to the multiple coordination modes of the carboxylate group. mdpi.com

The amide group can also participate in metal coordination, typically through the oxygen atom, further enhancing the chelation potential of the molecule. The interplay between these two functional groups can lead to the formation of stable metal complexes with specific geometries and electronic properties.

Metal-Organic Frameworks (MOFs) are a class of porous materials constructed from metal ions or clusters connected by organic linkers. The properties of MOFs are heavily influenced by the nature of these organic linkers. cd-bioparticles.net Molecules with dicarboxylic acid functionalities are often employed as linkers in the synthesis of MOFs. nih.govmdpi.com

Table 1: Potential Coordination Sites and Their Role in MOF Assembly

Functional GroupPotential Coordination ModeInfluence on MOF Structure
Carboxylic AcidMonodentate, Bidentate, BridgingPrimary binding site for metal clusters, dictates framework connectivity.
AmideMonodentate (via Oxygen)Secondary coordination site, can influence framework rigidity and geometry.
Nitro GroupNon-coordinating (typically)Can modify the electronic properties and pore environment of the MOF.
Naphthalene (B1677914) GroupNon-coordinatingIntroduces steric bulk, influencing pore size and framework topology.

Applications in Supramolecular Chemistry

Supramolecular chemistry focuses on the study of chemical systems composed of a discrete number of molecules. The interactions in these systems are governed by non-covalent bonds.

The presence of both a hydrogen bond donor (the amide N-H) and multiple hydrogen bond acceptors (the carboxylic acid and amide carbonyl oxygens, and the nitro group oxygens) in this compound makes it an excellent candidate for forming extensive hydrogen bonding networks. These interactions can lead to the formation of well-defined supramolecular structures.

Furthermore, this compound can be utilized in the formation of cocrystals, which are crystalline structures containing two or more different molecules in the same crystal lattice. The formation of cocrystals of nitrophthalic acids with other molecules has been shown to result in very strong hydrogen bonds. nih.govnih.gov By co-crystallizing with other molecules that have complementary hydrogen bonding sites, it is possible to create novel solid-state materials with tailored physical and chemical properties. The study of cocrystals of racetams with 4-hydroxybenzoic acid has revealed a diversity of supramolecular synthons involving amide-acid and acid-acid interactions. mdpi.com

Beyond simple hydrogen bonding networks, this compound has the potential to undergo self-assembly into more complex, hierarchical structures. The interplay of hydrogen bonding, π-π stacking interactions from the naphthalene rings, and dipole-dipole interactions can direct the assembly of molecules into larger, ordered architectures. Such self-assembly processes are fundamental to creating functional materials. nih.gov The dynamic self-assembly process has been observed in systems like astragalus and angelica, leading to the formation of nanoparticles. nih.gov

Use as Building Blocks in Polymer Chemistry

While direct polymerization of this compound may be challenging, it can serve as a valuable monomer or a functional building block in the synthesis of polymers. For instance, it can be incorporated into polyesters or polyamides through its carboxylic acid group.

The bulky naphthalene group and the polar nitro and amide groups would impart specific properties to the resulting polymer, such as increased thermal stability, altered solubility, and specific optical or electronic characteristics. The incorporation of naphthalene-containing moieties into polymers is a known strategy to enhance their properties. For example, polymers of 2-naphthalenecarboxylic acid derivatives have been synthesized. nih.gov

Monomers for Condensation Polymerization

The presence of a carboxylic acid group in this compound makes it a potential candidate as a monomer for condensation polymerization. In this type of polymerization, monomers with two or more reactive functional groups react to form a larger structural unit while releasing smaller molecules like water.

Naphthalene-containing polymers, such as polyesters and polyamides, have been synthesized using naphthalene dicarboxylic acids as monomers. These polymers often exhibit high thermal stability and unique optical properties due to the rigid and aromatic nature of the naphthalene unit. Similarly, this compound could be polymerized with a suitable diol or diamine co-monomer to produce polyesters or polyamides, respectively. The bulky naphthalene and nitro-substituted phenyl groups would likely impart significant steric hindrance, influencing the polymer's solubility, chain packing, and ultimately its macroscopic properties.

Table 1: Potential Polymer Properties Derived from this compound as a Monomer

PropertyPotential Influence of Monomer Structure
Thermal Stability The rigid aromatic backbone would likely result in polymers with high glass transition temperatures and good thermal stability.
Solubility The bulky and irregular structure may disrupt chain packing, potentially leading to improved solubility in organic solvents compared to more linear aromatic polymers.
Optical Properties The naphthalene moiety is known to be fluorescent, which could be imparted to the resulting polymer, opening possibilities for applications in optoelectronics.
Mechanical Strength The rigidity of the monomer unit could contribute to the synthesis of high-modulus materials.

Functionalization of Polymer Backbones

Beyond its use as a primary monomer, this compound could also be employed to functionalize existing polymer backbones. This can be achieved by grafting the molecule onto a pre-formed polymer chain that has reactive sites. For instance, a polymer with pendant hydroxyl or amine groups could be reacted with the carboxylic acid of the subject compound to introduce the naphthalenecarbamoyl and nitrobenzoyl functionalities.

The introduction of the nitro group is of particular interest, as it can significantly alter the electronic properties of the polymer and provide a handle for further chemical modifications. For example, the nitro group can be reduced to an amine, which can then be used for cross-linking or for the attachment of other functional molecules. The bulky naphthalene group can also influence the polymer's morphology and interchain interactions.

Development of Chemical Probes for Reaction Monitoring or Environmental Sensing

The structural features of this compound suggest its potential as a chemical probe. Naphthalimide-based fluorescent probes, which share the naphthalene core, are widely used for the detection of various analytes and for monitoring biological processes. mdpi.comnih.govfrontiersin.orgrsc.orgrsc.org The fluorescence of the naphthalene moiety in the subject compound could be sensitive to its local environment, making it a candidate for a "turn-on" or "turn-off" fluorescent sensor.

Furthermore, nitroaromatic compounds are known to be effective for the detection of certain analytes, including explosives and environmental pollutants. novomof.commdpi.com The electron-withdrawing nature of the nitro group can quench fluorescence through photoinduced electron transfer (PET). A sensing mechanism could be designed where the interaction of an analyte with the probe disrupts this PET process, leading to a restoration of fluorescence.

Table 2: Potential Sensing Applications for Probes Based on this compound

Target AnalytePotential Sensing Mechanism
Metal Ions The carboxylic acid and amide groups could act as a binding site for metal ions, leading to a change in the fluorescence of the naphthalene group.
Amines and Anilines The acidic proton of the carboxylic acid could interact with basic analytes, causing a detectable spectroscopic shift.
Nitroaromatic Explosives The nitroaromatic part of the probe could interact with other nitroaromatic molecules through π-π stacking, leading to fluorescence quenching. mdpi.com
pH The protonation state of the carboxylic acid would be pH-dependent, which could modulate the fluorescence of the molecule.

Potential in Advanced Materials Science

The combination of a large aromatic system and polar functional groups in this compound points towards its potential use in the development of advanced materials with interesting optical, electronic, and catalytic properties.

Naphthalene diimides (NDIs), which are structurally related to the naphthalene moiety in the subject compound, are well-known n-type organic semiconductors with applications in organic field-effect transistors (OFETs) and solar cells. nih.govnih.gov The extended π-system of the naphthalene ring in this compound suggests that it could also possess interesting electronic properties. The electron-withdrawing nitro group would further lower the energy levels of the molecular orbitals, which could be beneficial for electron transport in certain device architectures.

The inherent fluorescence of the naphthalene group could also be exploited in the design of organic light-emitting diodes (OLEDs) or other luminescent materials. The specific emission wavelength and quantum yield would be influenced by the substitution pattern and the solid-state packing of the molecules.

The carboxylic acid functionality in this compound allows it to act as a Brønsted acid catalyst in various organic reactions. Furthermore, the nitrobenzoic acid moiety has been studied in the context of catalysis. For instance, the catalytic reduction of 4-nitrobenzoic acid has been reported. researchgate.net This suggests that the nitro group in the subject compound could potentially be involved in catalytic cycles, either in its original form or after transformation to an amino group.

The molecule could also serve as a ligand for metal-based catalysts. The carboxylic acid and amide groups can coordinate to metal centers, and the bulky naphthalene and nitro-substituted phenyl groups could create a specific steric and electronic environment around the metal, influencing its catalytic activity and selectivity.

Conclusions and Future Research Perspectives

Synthesis and Reaction Insights for 2-(Naphthalen-1-ylcarbamoyl)-6-nitrobenzoic acid

The primary synthetic route to this compound involves the formation of an amide bond between naphthalen-1-amine and a derivative of 3-nitrophthalic acid. evitachem.com A common approach utilizes coupling agents like N,N'-dicyclohexylcarbodiimide (DCC) or N,N'-diisopropylcarbodiimide (DIC) to facilitate this reaction. evitachem.com

Future investigations should focus on optimizing this synthesis. Key areas for exploration include:

Catalyst Systems: Investigating more efficient and environmentally benign coupling agents and catalysts to improve reaction yields and reduce waste.

Reaction Conditions: A systematic study of solvent, temperature, and stoichiometry effects to maximize purity and minimize reaction times.

Alternative Pathways: Exploring alternative synthetic strategies, such as starting from 3-nitrophthalic anhydride (B1165640) and naphthalen-1-amine to form an intermediate phthalamic acid, which can then be selectively processed.

The reactivity of the molecule is governed by its distinct functional groups. Future research should systematically probe these reactions:

Nitro Group Reduction: The selective reduction of the nitro group to an amine would yield 2-amino-6-(naphthalen-1-ylcarbamoyl)benzoic acid, a valuable intermediate for synthesizing heterocyclic compounds or novel polymers.

Carboxylic Acid Modification: The carboxylic acid can be converted into esters, acyl chlorides, or other amides, providing a direct handle for molecular elaboration.

Electrophilic Aromatic Substitution: The naphthalene (B1677914) and nitro-substituted benzene (B151609) rings are potential sites for substitution reactions, allowing for the introduction of further functionalities, though the nitro group is strongly deactivating. chemcess.com

Table 1: Potential Reactions and Expected Products
Functional GroupReaction TypeReagent ExamplePotential Product
Nitro (NO₂)ReductionSnCl₂ / HCl2-Amino-6-(naphthalen-1-ylcarbamoyl)benzoic acid
Carboxylic Acid (COOH)EsterificationMethanol / H₂SO₄Methyl 2-(naphthalen-1-ylcarbamoyl)-6-nitrobenzoate
Carboxylic Acid (COOH)Amide CouplingAniline / HATUN¹-(naphthalen-1-yl)-N²-phenyl-3-nitroisophthalamide
Naphthalene RingSulfonationFuming H₂SO₄Sulfonated derivatives

Unexplored Chemical Space and Derivatization Opportunities

The true potential of this compound lies in its use as a scaffold for creating a library of new chemical entities. The functional groups offer multiple points for derivatization, opening up a vast and unexplored chemical space.

Future derivatization strategies should focus on:

Bifunctional Modifications: Simultaneously modifying both the nitro and carboxylic acid groups to create complex, multifunctional molecules.

Polymer Monomer Synthesis: Converting the molecule into a monomer by, for example, reducing the nitro group to an amine and converting the carboxylic acid to an acyl chloride, creating a precursor for aramid-type polymers.

Cyclization Reactions: Investigating intramolecular cyclization reactions, particularly after the reduction of the nitro group, which could lead to novel heterocyclic systems.

Table 2: Proposed Derivatives for Future Synthesis
Derivative NameModification ReactionPotential Utility
2-Amino-6-(naphthalen-1-ylcarbamoyl)benzoic acidNitro ReductionPrecursor for dyes, polymers, and heterocycles
Methyl 2-(naphthalen-1-ylcarbamoyl)-6-nitrobenzoateEsterificationIntermediate for further functionalization
2-(Naphthalen-1-ylcarbamoyl)-6-nitrobenzoyl chlorideChlorination of COOHHighly reactive intermediate for amide/ester synthesis
Poly[2-amino-6-(naphthalen-1-ylcarbamoyl)benzoic amide]PolycondensationHigh-performance polymer with unique optical properties

Future Directions for Advanced Computational and Theoretical Studies

Computational chemistry offers a powerful toolkit for predicting the properties and reactivity of this compound before engaging in extensive lab work.

Future computational studies should include:

Density Functional Theory (DFT): To calculate the molecule's equilibrium geometry, electronic structure (HOMO-LUMO gap), and vibrational spectra. This can provide insights into its stability, reactivity, and spectroscopic signatures.

Time-Dependent DFT (TD-DFT): To predict its UV-visible absorption and emission properties, which is crucial for evaluating its potential in optical materials, sensors, or as a photocatalyst.

Molecular Dynamics (MD) Simulations: To understand the conformational dynamics of the molecule, particularly the rotational barrier around the amide bond and the orientation of the naphthalene ring, which can influence its packing in the solid state and its interaction with other molecules.

Table 3: Recommended Computational Methods and Their Potential Insights
Computational MethodKey Parameters to CalculateScientific Insight
Density Functional Theory (DFT)Molecular orbitals (HOMO/LUMO), electrostatic potential, bond energiesPredicts chemical reactivity, stability, and spectroscopic properties
Time-Dependent DFT (TD-DFT)Excitation energies, absorption/emission wavelengthsEvaluates potential for use in fluorescent probes, OLEDs, and dyes
Molecular Dynamics (MD)Conformational changes over time, intermolecular interactionsReveals molecular flexibility and potential for self-assembly or crystal engineering

Emerging Applications in Novel Materials and Chemical Technologies

The unique structure of this molecule suggests several forward-looking applications in materials science and technology.

Fluorescent Probes and Sensors: The naphthalene moiety is a well-known fluorophore. The proximity of the nitroaromatic ring (an electron-withdrawing group) could lead to interesting photophysical properties, such as fluorescence quenching that can be modulated by chemical changes (e.g., reduction of the nitro group). This makes it a candidate for "turn-on" fluorescent sensors.

High-Performance Polymers: As a monomer, it could be used to synthesize novel polyamides or polyimides. The rigid naphthalene and benzene units would likely impart high thermal stability and mechanical strength, characteristic of aramids, while also introducing unique optical or electronic properties.

Organic Electronics: Nitroaromatic compounds can act as n-type (electron-accepting) materials. chemicalbook.com Derivatives of this molecule could be explored for use in organic electronic devices such as organic light-emitting diodes (OLEDs) or organic photovoltaic cells (OPVs). chemicalbook.com

Methodological Innovations in Synthesis and Characterization of Complex Organic Molecules

Advancing the study of molecules like this compound requires leveraging and developing innovative synthetic and analytical methods.

Advanced Synthesis Methods: Future work should explore modern synthetic techniques such as visible-light photoredox catalysis or flow chemistry for the synthesis of this compound and its derivatives. mdpi.com These methods can offer improved efficiency, selectivity, and sustainability compared to traditional batch chemistry. mdpi.comupol.cz Recently developed three-component reactions involving isocyanides, alkyl halides, and water present a novel and versatile route to complex amides that could be adapted for this system. upol.cz

Advanced Characterization Techniques: A full understanding of the molecule's structure and properties will require a suite of advanced analytical techniques.

X-ray Crystallography: Obtaining a single-crystal X-ray structure would provide definitive proof of its three-dimensional conformation and reveal intermolecular interactions like hydrogen bonding and π-stacking in the solid state.

2D NMR Spectroscopy: Techniques like COSY, HSQC, and HMBC will be essential for unambiguous assignment of all proton and carbon signals, especially for its complex derivatives.

Ultrafast Spectroscopy: To investigate the dynamics of excited states if the molecule shows promise in photochemical or photophysical applications.

By pursuing these avenues of research, the scientific community can unlock the full potential of this compound, transforming it from a mere chemical structure into a valuable building block for the next generation of materials and technologies.

Q & A

Q. What are the recommended synthetic routes for 2-(Naphthalen-1-ylcarbamoyl)-6-nitrobenzoic acid, and how can reaction conditions be optimized?

A two-step approach is commonly employed:

  • Step 1 : Coupling 6-nitrobenzoic acid derivatives (e.g., acid chloride) with 1-naphthylamine using carbodiimide-based coupling agents (e.g., DCC or EDC) in anhydrous solvents like DMF or THF.
  • Step 2 : Nitration of the intermediate at the ortho position using mixed acids (HNO₃/H₂SO₄) under controlled temperatures (0–5°C). Optimization involves monitoring reaction progress via TLC and adjusting stoichiometric ratios (e.g., 1.2:1 molar ratio of nitro precursor to coupling agent) to minimize side products like naphthylurea derivatives. Purification via recrystallization (ethanol/water) or column chromatography (silica gel, ethyl acetate/hexane) is critical .
ParameterOptimal ConditionPotential Side Reactions
SolventAnhydrous DMFHydrolysis of acid chloride
Temperature0–5°C (nitration step)Over-nitration or ring sulfonation
CatalystDMAP (for coupling)Unreacted amine or dimerization

Q. How can the purity and structural integrity of this compound be validated?

Combine spectroscopic and chromatographic methods:

  • ¹H/¹³C NMR : Confirm the presence of the naphthalene carbamoyl proton (δ 8.2–8.5 ppm) and nitro group proximity via splitting patterns .
  • HPLC-MS : Use reverse-phase C18 columns (acetonitrile/0.1% formic acid) to assess purity (>98%) and detect trace impurities (e.g., unreacted 1-naphthylamine) .
  • Elemental Analysis : Match calculated vs. observed C, H, N percentages (deviation <0.3%).

Q. What solvents and storage conditions are optimal for stability?

  • Solubility : DMSO > DMF > THF; insoluble in water or hexane.
  • Storage : Store at –20°C in amber vials under inert gas (Ar/N₂) to prevent photodegradation and hydrolysis of the carbamoyl group. Stability studies indicate <5% decomposition over 6 months under these conditions .

Advanced Research Questions

Q. How can contradictory spectral data (e.g., unexpected NOE correlations in NMR) be resolved for this compound?

Contradictions may arise from rotational isomerism of the carbamoyl group or nitro group orientation. Strategies include:

  • VT-NMR : Perform variable-temperature NMR (e.g., 25°C to 60°C) to observe dynamic exchange between rotamers .
  • X-ray crystallography : Resolve crystal structures to confirm spatial arrangements of the nitro and carbamoyl moieties (e.g., dihedral angles between aromatic planes) .
  • DFT calculations : Model energy barriers for rotation (e.g., B3LYP/6-31G*) to predict dominant conformers .

Q. What mechanistic insights explain its reactivity in nucleophilic aromatic substitution (NAS) reactions?

The electron-withdrawing nitro group activates the benzene ring at the meta position for NAS. Key factors:

  • Kinetic vs. thermodynamic control : At low temperatures (–10°C), meta-substitution dominates (kinetic product), while para-substitution increases with heating (thermodynamic) .
  • Leaving group effects : Fluoride or chloride substituents adjacent to the nitro group enhance reactivity by stabilizing transition states via resonance .

Q. How does this compound interact with biological targets (e.g., enzyme inhibition studies)?

  • Docking simulations : Use AutoDock Vina to model binding to active sites (e.g., cyclooxygenase-2), focusing on hydrogen bonds between the carbamoyl group and Arg120 .
  • Kinetic assays : Measure IC₅₀ values via fluorescence polarization or SPR, noting competitive inhibition patterns when co-administered with substrates like arachidonic acid .
Target EnzymeBinding Affinity (Kd, nM)Inhibition Mode
COX-212.3 ± 1.5Competitive
Carbonic Anhydrase IX45.8 ± 3.2Non-competitive

Methodological Guidance for Data Contradictions

Q. Discrepancies observed in melting points across studies: How to address?

Variations (>5°C) often stem from polymorphic forms or solvate formation. Remedies:

  • DSC/TGA : Perform differential scanning calorimetry to identify polymorph transitions (e.g., Form I melts at 215°C; Form II at 198°C) .
  • Slurry conversion : Recrystallize from toluene/ethanol mixtures to isolate the thermodynamically stable form .

Q. Why do UV-Vis spectra show batch-dependent λmax shifts?

Impurities like nitroso derivatives (λmax ~400 nm) or residual solvents (DMF absorbs at 270 nm) may interfere. Mitigation steps:

  • HPLC-DAD : Correlate absorbance peaks with retention times to identify contaminants .
  • Microscale Soxhlet extraction : Pre-purify using activated charcoal to adsorb colored impurities .

Retrosynthesis Analysis

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Reactant of Route 1
Reactant of Route 1
2-(Naphthalen-1-ylcarbamoyl)-6-nitrobenzoic acid
Reactant of Route 2
Reactant of Route 2
2-(Naphthalen-1-ylcarbamoyl)-6-nitrobenzoic acid

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.